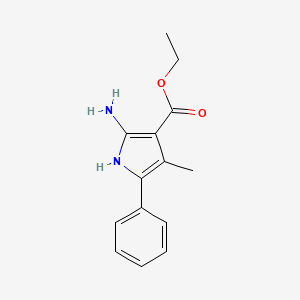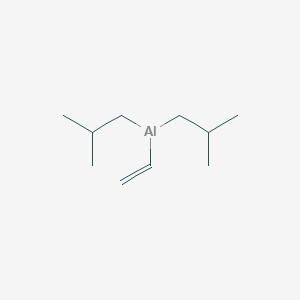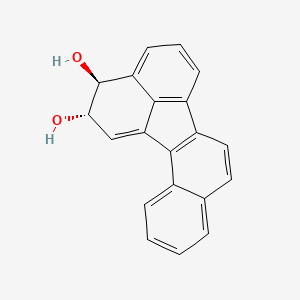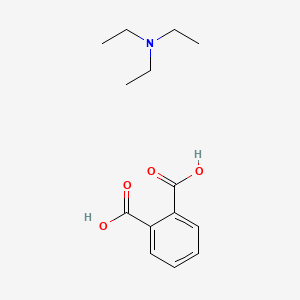![molecular formula C23H18N4SSn B14334415 1H-Purine, 6-[(triphenylstannyl)thio]- CAS No. 96692-60-3](/img/structure/B14334415.png)
1H-Purine, 6-[(triphenylstannyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine, 6-[(triphenylstannyl)thio]- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a triphenylstannyl group attached to the purine ring via a sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Purine, 6-[(triphenylstannyl)thio]- typically involves the reaction of 6-thiopurine with triphenyltin chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine. The reaction proceeds via the formation of a thiolate intermediate, which subsequently reacts with triphenyltin chloride to form the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound.
Analyse Chemischer Reaktionen
1H-Purine, 6-[(triphenylstannyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of thiols or other reduced sulfur species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the triphenylstannyl group acts as a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while substitution with iodine can produce iodinated purines.
Wissenschaftliche Forschungsanwendungen
1H-Purine, 6-[(triphenylstannyl)thio]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Wirkmechanismus
The mechanism of action of 1H-Purine, 6-[(triphenylstannyl)thio]- involves its interaction with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt various cellular processes, such as DNA replication and repair, leading to cell death. The molecular targets and pathways involved include purine metabolism enzymes and DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
1H-Purine, 6-[(triphenylstannyl)thio]- can be compared with other purine derivatives, such as:
6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.
6-Thioguanine: Another purine derivative used in cancer treatment.
1H-Purine, 6-ethoxy-: A compound with an ethoxy group instead of a triphenylstannyl group.
The uniqueness of 1H-Purine, 6-[(triphenylstannyl)thio]- lies in its triphenylstannyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
96692-60-3 |
|---|---|
Molekularformel |
C23H18N4SSn |
Molekulargewicht |
501.2 g/mol |
IUPAC-Name |
triphenyl(7H-purin-6-ylsulfanyl)stannane |
InChI |
InChI=1S/3C6H5.C5H4N4S.Sn/c3*1-2-4-6-5-3-1;10-5-3-4(7-1-6-3)8-2-9-5;/h3*1-5H;1-2H,(H2,6,7,8,9,10);/q;;;;+1/p-1 |
InChI-Schlüssel |
CRQOPCUOZLHKHR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC=NC5=C4NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



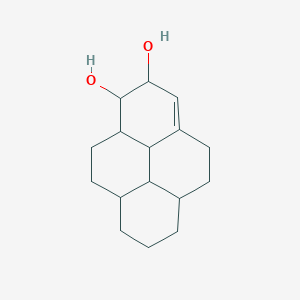
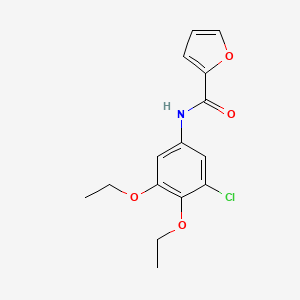
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)



![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
